Cas no 294862-04-7 (Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate)

Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate structure
294862-04-7 structure
商品名:Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate
CAS番号:294862-04-7
MF:C14H17NO3
メガワット:247.289684057236
MDL:MFCD20482017
CID:4712220

Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • (+/-)-tert-Butyl-2-oxo-4-phenylazetidine-1-carboxylate
    • tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate
    • Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate
    • MDL: MFCD20482017
    • インチ: 1S/C14H17NO3/c1-14(2,3)18-13(17)15-11(9-12(15)16)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3
    • InChIKey: VIDZRGGALVURAK-UHFFFAOYSA-N
    • ほほえんだ: O(C(N1C(CC1C1C=CC=CC=1)=O)=O)C(C)(C)C

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 339
  • トポロジー分子極性表面積: 46.6

Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB304650-2,5 g
(+/-)-tert-Butyl-2-oxo-4-phenylazetidine-1-carboxylate; 98%
294862-04-7
2,5 g
€524.00 2023-07-19
abcr
AB304650-2.52,5g
(+/-)-tert-Butyl-2-oxo-4-phenylazetidine-1-carboxylate, 98%; .
294862-04-7 98%
2.52,5g
€524.00 2024-04-17
abcr
AB304650-1g
(+/-)-tert-Butyl-2-oxo-4-phenylazetidine-1-carboxylate, 98%; .
294862-04-7 98%
1g
€335.00 2025-02-18
abcr
AB304650-2.5g
(+/-)-tert-Butyl-2-oxo-4-phenylazetidine-1-carboxylate, 98%; .
294862-04-7 98%
2.5g
€681.50 2025-02-18
Key Organics Ltd
TS-7352-1G
(+/-)-tert-Butyl-2-oxo-4-phenylazetidine-1-carboxylate
294862-04-7 >97%
1g
£522.00 2025-02-08
abcr
AB304650-1 g
(+/-)-tert-Butyl-2-oxo-4-phenylazetidine-1-carboxylate; 98%
294862-04-7
1 g
€261.50 2023-07-19

Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate 関連文献

Related Articles

Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylateに関する追加情報

Introduction to Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate (CAS No. 294862-04-7)

Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate (CAS No. 294862-04-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, serves as a crucial intermediate in the development of various therapeutic agents. The presence of both a tert-butyl group and a phenylazetidine core makes it a versatile building block for designing novel molecules with potential pharmacological activities.

The molecular structure of Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate incorporates several key functional groups that contribute to its reactivity and utility. The tert-butyl ester moiety enhances the compound's stability and solubility, making it suitable for further chemical modifications. Meanwhile, the phenylazetidine ring system introduces specific electronic and steric properties that can influence the biological activity of derivatives. This combination of features has positioned it as a valuable asset in synthetic chemistry, particularly in the pursuit of new drug candidates.

In recent years, there has been a growing interest in exploring the pharmacological potential of azetidine derivatives. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The< strong>2-oxo-4-phenylazetidine scaffold, in particular, has been investigated for its ability to interact with biological targets such as enzymes and receptors. The introduction of the tert-butyl ester group further modulates these interactions, allowing for fine-tuned pharmacokinetic profiles.

One of the most compelling aspects of Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel heterocyclic frameworks that exhibit enhanced biological activity. For instance, studies have demonstrated that derivatives of this compound can inhibit specific enzymes involved in inflammatory pathways, offering potential therapeutic benefits. The tert-butyl group's stability under various reaction conditions also makes it an ideal candidate for multi-step synthetic routes, ensuring high yields and purity.

The pharmaceutical industry has been particularly keen on exploring azetidine derivatives due to their structural similarity to naturally occurring bioactive molecules. This structural mimicry often translates into improved binding affinity and selectivity when interacting with biological targets. The< strong>4-phenylazetidine moiety, in particular, has been shown to exhibit favorable interactions with certain protein targets, making it a valuable scaffold for drug design. By incorporating this moiety into larger molecular frameworks, researchers can exploit its unique properties to develop innovative therapeutic strategies.

Recent advancements in computational chemistry have further enhanced the utility of compounds like Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate. Molecular modeling studies have provided insights into how different substituents can influence the biological activity of azetidine derivatives. These studies have guided the design of new analogs with improved pharmacological profiles. For example, computational simulations have identified optimal positions for functional groups that maximize binding affinity while minimizing off-target effects.

The synthesis of< strong>Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate involves multiple steps that require careful optimization to ensure high yields and purity. The tert-butyl ester group is typically introduced through esterification reactions, while the phenylazetidine core is constructed via cyclization reactions. These synthetic routes often involve protecting group strategies to prevent unwanted side reactions. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating its use in industrial applications.

In conclusion, Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate (CAS No. 294862-04-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent intermediate for synthesizing novel bioactive molecules. The growing body of research on azetidine derivatives underscores their importance as pharmacological tools, and compounds like this one are likely to play a crucial role in future drug discovery efforts.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:294862-04-7)Tert-butyl 2-oxo-4-phenylazetidine-1-carboxylate
A1181033
清らかである:99%/99%
はかる:1g/2.5g
価格 ($):199.0/404.0